molecular formula C15H13N5O B4945711 2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide

2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide

Cat. No.: B4945711
M. Wt: 279.30 g/mol
InChI Key: FAZIIKQYJSEJLW-UHFFFAOYSA-N
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Description

2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide typically involves the reaction of 3-(3-pyrimidin-5-ylphenyl)pyrazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. It has demonstrated cytotoxic activity against various cancer cell lines.

    Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting disease pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide stands out due to its specific structure, which allows for unique interactions with molecular targets. Its ability to inhibit CDKs and other enzymes makes it a promising candidate for therapeutic applications, particularly in cancer treatment. Additionally, its versatility in undergoing various chemical reactions adds to its value in synthetic chemistry .

Properties

IUPAC Name

2-[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-15(21)9-20-5-4-14(19-20)12-3-1-2-11(6-12)13-7-17-10-18-8-13/h1-8,10H,9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZIIKQYJSEJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)C3=NN(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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